An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Versatile Crosslinker for Advanced Applications
An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Versatile Crosslinker for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri(propargyl-NHCO-ethyloxyethyl)amine is a trifunctional crosslinking agent featuring three terminal alkyne groups. Its unique tripodal structure, stemming from a central tertiary amine, provides a versatile platform for the construction of complex, three-dimensional molecular architectures. The propargyl groups are readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling efficient and specific conjugation to azide-modified molecules. This guide provides a comprehensive overview of Tri(propargyl-NHCO-ethyloxyethyl)amine, including its chemical properties, potential applications in drug delivery, tissue engineering, and bioconjugation, and detailed experimental protocols for its use.
Introduction
The advent of click chemistry has revolutionized the field of bioconjugation and materials science, offering a highly efficient and orthogonal method for covalently linking molecules. At the heart of this chemistry are reactive handles, such as alkynes and azides, that enable the formation of stable triazole linkages under mild, biocompatible conditions. Tri(propargyl-NHCO-ethyloxyethyl)amine has emerged as a valuable tool in this context, providing a multi-arm scaffold for creating well-defined, crosslinked structures. Its three propargyl groups allow for the simultaneous attachment of multiple azide-containing molecules, making it an ideal candidate for applications requiring high-density functionalization or the formation of hydrogel networks. This document serves as a technical resource for researchers interested in leveraging the unique properties of this versatile crosslinker.
Chemical Properties and Data
Tri(propargyl-NHCO-ethyloxyethyl)amine is characterized by a central amine core extended by three ethyloxyethyl arms, each terminating in a propargyl carbamate. This structure imparts both flexibility and reactivity to the molecule. Key chemical data are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₆N₄O₆ | [1][2] |
| Molecular Weight | 476.57 g/mol | [1][2] |
| CAS Number | 2639395-46-1 | [1][2] |
| Appearance | Colorless liquid at room temperature | [3] |
| Purity | Typically >95% or >98% | [2][4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2][5] |
| Storage Conditions | -20°C for long-term storage | [2][5] |
Key Applications and Experimental Protocols
The trifunctional nature of Tri(propargyl-NHCO-ethyloxyethyl)amine makes it suitable for a range of applications where the formation of crosslinked networks or multivalent conjugates is desired.
Hydrogel Formation for 3D Cell Culture and Tissue Engineering
The ability to form biocompatible hydrogels is a key application for multi-arm crosslinkers. By reacting Tri(propargyl-NHCO-ethyloxyethyl)amine with azide-functionalized polymers, such as azide-modified hyaluronic acid or polyethylene (B3416737) glycol (PEG), it is possible to create three-dimensional scaffolds that mimic the extracellular matrix.
This protocol describes the formation of a hydrogel using Tri(propargyl-NHCO-ethyloxyethyl)amine and an azide-functionalized polymer.
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Reagent Preparation:
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Prepare a 10 mM solution of Tri(propargyl-NHCO-ethyloxyethyl)amine in sterile, nuclease-free water.
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Prepare a 5% (w/v) solution of a diazide-terminated polymer (e.g., Azide-PEG-Azide) in sterile phosphate-buffered saline (PBS).
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Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.
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Prepare a 20 mM stock solution of copper(II) sulfate (B86663) in water.
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Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
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Hydrogel Formation:
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In a microcentrifuge tube, combine 100 µL of the azide-polymer solution with 20 µL of the Tri(propargyl-NHCO-ethyloxyethyl)amine solution.
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Add 10 µL of the THPTA solution, followed by 10 µL of the copper(II) sulfate solution. Mix gently.
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Initiate the crosslinking reaction by adding 10 µL of the sodium ascorbate solution.
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Vortex briefly and allow the mixture to stand at room temperature. Gelation should occur within 30-60 minutes.
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Functionalization of Nanoparticles for Drug Delivery
The surface of nanoparticles can be functionalized with Tri(propargyl-NHCO-ethyloxyethyl)amine to create a platform for attaching multiple copies of a targeting ligand or therapeutic agent. This multivalent display can enhance binding affinity and drug payload.
This protocol outlines the steps for functionalizing azide-modified nanoparticles with Tri(propargyl-NHCO-ethyloxyethyl)amine.
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Reagent Preparation:
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Disperse azide-functionalized nanoparticles (e.g., silica (B1680970) or polymer nanoparticles) in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
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Prepare a 10 mM solution of Tri(propargyl-NHCO-ethyloxyethyl)amine in the same buffer.
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Prepare stock solutions of sodium ascorbate (100 mM), copper(II) sulfate (20 mM), and THPTA (100 mM) in water.
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Functionalization Reaction:
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To 1 mL of the nanoparticle suspension, add 50 µL of the Tri(propargyl-NHCO-ethyloxyethyl)amine solution.
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Add 20 µL of the THPTA solution and 20 µL of the copper(II) sulfate solution.
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Initiate the reaction by adding 20 µL of the sodium ascorbate solution.
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Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
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Purify the functionalized nanoparticles by centrifugation and washing three times with the buffer to remove unreacted reagents.
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Development of Antibody-Drug Conjugates (ADCs)
While less common for direct use in ADCs due to its potential to induce aggregation, multi-arm linkers can be conceptualized in the design of more complex drug delivery systems where an antibody is linked to a carrier that is then functionalized with multiple drug molecules via a linker like Tri(propargyl-NHCO-ethyloxyethyl)amine.
Visualization of Workflows and Pathways
Experimental Workflow for Hydrogel Formation
Caption: Workflow for hydrogel synthesis using Tri(propargyl-NHCO-ethyloxyethyl)amine.
Signaling Pathway Analogy: Multivalent Targeting
The use of Tri(propargyl-NHCO-ethyloxyethyl)amine to create multivalent targeting agents can be conceptually linked to the principle of avidity in biological signaling, where multiple low-affinity interactions lead to a high overall binding strength.
Caption: Enhanced avidity through multivalent display on a nanoparticle surface.
Conclusion
Tri(propargyl-NHCO-ethyloxyethyl)amine is a potent trifunctional crosslinker with significant potential in various biomedical and research applications. Its ability to participate in highly efficient click chemistry reactions allows for the straightforward construction of complex, well-defined architectures. While the direct citation of this specific molecule in peer-reviewed literature is not yet widespread, its structural motifs are well-represented in the broader field of multi-arm linkers. The experimental protocols and conceptual frameworks provided in this guide, drawn from analogous systems, offer a solid foundation for researchers to explore the utility of Tri(propargyl-NHCO-ethyloxyethyl)amine in their own work. As the demand for advanced biomaterials and sophisticated bioconjugates continues to grow, the importance of versatile building blocks like Tri(propargyl-NHCO-ethyloxyethyl)amine is set to increase.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tri(propargyl-NHCO-ethyloxyethyl)amine, 2639395-46-1 | BroadPharm [broadpharm.com]
- 3. Tri(propargyl-NHCO-ethyloxyethyl)amine | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Tri(propargyl-PEG10-NHCO-ethyloxyethyl)amine | BroadPharm [broadpharm.com]
